Product packaging for Ethyl 3-methoxyazetidine-3-carboxylate(Cat. No.:CAS No. 2168027-65-2)

Ethyl 3-methoxyazetidine-3-carboxylate

Cat. No.: B2390982
CAS No.: 2168027-65-2
M. Wt: 159.185
InChI Key: VFVRSNVWQCPRSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 3-methoxyazetidine-3-carboxylate is a valuable azetidine-based building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. The azetidine ring is a sought-after saturated heterocycle in pharmaceutical research, prized for its contribution to molecular properties and as a scaffold for constructing bioactive molecules . The presence of both a methoxy group and an ethyl ester functional group on the same carbon atom of the azetidine ring makes this compound a versatile synthon for further synthetic elaboration and diversification. While the specific biological activity of this compound is not detailed in the available literature, functionalized azetidines are recognized as key intermediates in the synthesis of more complex, bio-relevant structures . The synthesis of related 3-methoxyazetidines has been achieved through sophisticated routes such as an aziridine to azetidine rearrangement, highlighting the advanced synthetic utility of this compound class . Researchers can leverage this chemical for exploring structure-activity relationships and developing novel compounds. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO3 B2390982 Ethyl 3-methoxyazetidine-3-carboxylate CAS No. 2168027-65-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-methoxyazetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-3-11-6(9)7(10-2)4-8-5-7/h8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVRSNVWQCPRSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CNC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of Ethyl 3 Methoxyazetidine 3 Carboxylate

Ring-Opening Reactions and Their Synthetic Utility

The significant ring strain of the azetidine (B1206935) heterocycle is a primary driver of its reactivity, making ring-opening reactions a prominent feature of its chemistry. rsc.org These reactions, typically initiated by nucleophiles or electrophiles, proceed via cleavage of the C-N bonds to relieve the strain, yielding highly functionalized acyclic amine derivatives. rsc.orgresearchgate.net The regioselectivity of the ring-opening is influenced by the substituents on the ring. For ethyl 3-methoxyazetidine-3-carboxylate, the presence of the electron-withdrawing carboxylate group can influence the site of nucleophilic attack.

Under acidic conditions, protonation of the azetidine nitrogen activates the ring towards nucleophilic attack. A nucleophile can then attack either the C2 or C4 carbon, leading to ring cleavage. The synthetic utility of these reactions is substantial, providing access to γ-amino acids and their derivatives, which are valuable building blocks in medicinal chemistry. For example, enantioselective ring-opening of 3-substituted azetidines with halides, promoted by a chiral catalyst, can produce synthetically useful α-amino-γ-halopropane building blocks. acs.org

Table 1: Overview of Azetidine Ring-Opening Reactions

Reaction Type Triggering Reagent Potential Products Synthetic Utility
Nucleophilic Ring-Opening Nucleophiles (e.g., halides, thiols, oxygen nucleophiles) nih.gov Functionalized γ-amino compounds Access to complex acyclic amines, γ-amino acids
Acid-Catalyzed Ring-Opening Strong Acids / Lewis Acids Halogenated or solvolyzed γ-amino esters Preparation of bifunctional building blocks

Functional Group Interconversions at the Carboxylate Moiety

The ethyl carboxylate group at the C3 position is a versatile handle for a variety of functional group interconversions, allowing for the synthesis of a diverse library of derivatives.

The ethyl ester of this compound can be readily hydrolyzed under either acidic or basic conditions to yield 3-methoxyazetidine-3-carboxylic acid. This transformation is a common and fundamental step for further derivatization, such as amidation or the synthesis of other esters. The existence of 3-methoxyazetidine-3-carboxylic acid hydrochloride confirms the viability of this hydrolysis. biosynth.com

Standard saponification using an aqueous base like sodium hydroxide (B78521) or lithium hydroxide, followed by acidic workup, is a typical method for this hydrolysis. Care must be taken to control the reaction conditions to avoid potential side reactions involving the strained azetidine ring.

The conversion of the carboxylate group into amides or other esters opens up extensive possibilities for creating new analogues.

Amidation: Amides can be synthesized through two primary routes. The first involves the direct reaction of the ethyl ester with an amine, often at elevated temperatures or with specific catalysts. mdpi.com A more common and milder approach is a two-step sequence: hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine. researchgate.net This coupling is typically facilitated by reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or hexafluorophosphate (B91526) benzotriazole (B28993) tetramethyl uronium (HBTU), which activate the carboxylic acid for nucleophilic attack by the amine. researchgate.netresearchgate.net

Esterification: The parent carboxylic acid, obtained from hydrolysis, can be re-esterified to form different esters using the Fischer esterification method, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. masterorganicchemistry.comchemguide.co.uk Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be used to form esters under mild conditions, a process known as the Steglich esterification. organic-chemistry.org

Table 2: Summary of Carboxylate Moiety Transformations

Transformation Reagents and Conditions Product
Hydrolysis 1. NaOH (aq) or LiOH (aq)2. HCl (aq) 3-Methoxyazetidine-3-carboxylic acid
Amidation (from acid) Amine, Coupling Agent (e.g., EDC, HBTU) 3-Methoxyazetidine-3-carboxamide derivative

Transformations Involving the Methoxy (B1213986) Group (e.g., ether cleavage, modification)

The methoxy group at the C3 position is a tertiary ether, which is generally stable but can be cleaved under specific, often harsh, conditions. Ether cleavage typically requires strong protic acids like HBr or HI, or potent Lewis acids such as boron tribromide (BBr₃). wikipedia.orgmasterorganicchemistry.com

The mechanism of cleavage for a tertiary ether like this would likely proceed through an SN1 pathway. longdom.orglibretexts.org Protonation of the ether oxygen would be followed by the loss of methanol (B129727) to form a relatively stable tertiary carbocation at C3 of the azetidine ring. This carbocation would then be trapped by a nucleophile (e.g., Br⁻ or I⁻). The resulting product would be a 3-halo-3-hydroxyazetidine derivative (after hydrolysis of the ester). However, the forcing conditions required for ether cleavage could potentially lead to the degradation of the sensitive azetidine ring.

A more specialized reaction involves using s-BuLi to induce α-lithiation and elimination of lithium methoxide (B1231860) from N-Boc-3-methoxyazetidine, demonstrating that the methoxy group can act as a leaving group under strongly basic conditions to form an azetine intermediate. nih.gov

Reactivity of the Azetidine Ring with Diverse Nucleophiles and Electrophiles

The azetidine nitrogen possesses a lone pair of electrons and an associated proton (in its secondary amine form), making it reactive towards both electrophiles and, after deprotonation, nucleophiles.

Reactions with electrophiles such as alkyl halides or acyl chlorides lead to N-alkylation or N-acylation, respectively. These reactions are fundamental for modifying the properties of the azetidine scaffold and are commonly used to introduce various substituents on the nitrogen atom. researchgate.net For instance, the nucleophilicity of the nitrogen can be attenuated by protection with a Boc group, which can be useful in directing reactivity to other parts of the molecule. nih.gov

A key strategy for functionalizing the C3 position of the azetidine ring involves the use of a halogenated precursor. While the starting material is a 3-methoxy derivative, it could hypothetically be converted to a 3-halo derivative via ether cleavage followed by halogenation. More directly, syntheses have been developed for 3-haloazetidines, which are versatile intermediates. semanticscholar.org

For example, 3-bromoazetidine-3-carboxylic acid derivatives can be synthesized via the thermal isomerization of corresponding aziridines. rsc.org These 3-bromo compounds are valuable synthons that readily undergo nucleophilic substitution at the C3 position with a wide range of nucleophiles, including carbon, sulfur, oxygen, and nitrogen nucleophiles. rsc.orgacs.org This SN2-type reaction allows for the introduction of diverse functional groups directly onto the azetidine ring, providing a powerful method for generating libraries of novel 3-substituted azetidine-3-carboxylic acid derivatives.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
3-Methoxyazetidine-3-carboxylic acid
3-Methoxyazetidine-3-carboxylic acid hydrochloride
Sodium hydroxide
Lithium hydroxide
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Hexafluorophosphate benzotriazole tetramethyl uronium (HBTU)
Dicyclohexylcarbodiimide (DCC)
4-Dimethylaminopyridine (DMAP)
Sulfuric acid
Boron tribromide (BBr₃)
s-Butyllithium (s-BuLi)
Lithium methoxide
N-Boc-3-methoxyazetidine
3-Halo-3-hydroxyazetidine

Strain-Release Functionalization Strategies

The high ring strain of the azetidine core is a powerful thermodynamic driving force for a variety of chemical transformations. Strain-release functionalization strategies harness this latent energy to create more complex molecular architectures. A prominent approach in the synthesis of functionalized azetidines involves the ring-opening of highly strained precursors like azabicyclo[1.1.0]butanes (ABBs). unife.itnih.gov While not a direct derivatization of this compound, this methodology provides access to a diverse array of substituted azetidines that would be otherwise difficult to synthesize.

The general strategy involves the reaction of ABBs with various nucleophiles or electrophiles, leading to the selective cleavage of the central C-C bond and formation of a functionalized azetidine ring. For instance, photocatalytic methods have been developed to generate radical intermediates that react with ABBs in a strain-release process, affording difunctionalized azetidines in a single step. unife.it This approach allows for the introduction of nitrogen, sulfur, and hydrogen functionalities. unife.it

Another powerful strategy is the multicomponent strain-release-driven anion relay sequence. nih.govbris.ac.uk This method utilizes azabicyclo[1.1.0]butyl-lithium, which reacts sequentially with three different electrophiles. The rapidity of the reaction is propelled by the strain-release ring-opening of the azabicyclo[1.1.0]butane intermediate. nih.govbris.ac.uk This modular approach allows for the creation of a diverse library of substituted azetidines. bris.ac.uk

While these methods start from ABB precursors rather than pre-functionalized azetidines like this compound, they underscore the importance of ring strain in the synthetic chemistry of this heterocyclic system. The principles of strain-release could potentially be applied to the title compound if a suitable activation method were employed to induce ring-opening.

α-Lithiation and Subsequent Trapping with Electrophiles

The deprotonation of a C-H bond adjacent (in the α-position) to the nitrogen atom in the azetidine ring, followed by the addition of an electrophile, is a direct method for the functionalization of the azetidine core. This α-lithiation strategy is a valuable tool for creating substituted azetidines. The success of this approach is highly dependent on the nature of the protecting group on the nitrogen atom, the base used for deprotonation, and the reaction conditions.

For the α-lithiation of azetidines, N-Boc (tert-butoxycarbonyl) and other electron-withdrawing groups are commonly used to increase the acidity of the α-protons. The formation of a lithiated species is typically achieved by using a strong base such as s-butyllithium (s-BuLi). acs.org The resulting organolithium intermediate can then be trapped with a variety of electrophiles to introduce new substituents at the C-2 position. uni-muenchen.de

In the context of this compound, the presence of the ester and methoxy groups at the C-3 position would likely influence the regioselectivity of the deprotonation. The electron-withdrawing nature of the carboxylate group could potentially acidify the C-2 and C-4 protons. However, the primary site of lithiation would be directed by the N-protecting group. Assuming a suitable N-protecting group is in place, α-lithiation would be a viable strategy for introducing substituents at the C-2 or C-4 positions.

A representative reaction scheme for the α-lithiation and electrophilic trapping of a generic N-Boc protected azetidine is shown below:

Reactant Reagents Product
N-Boc-azetidine 1. s-BuLi, TMEDA, THF, -78 °C N-Boc-2-E-azetidine
2. Electrophile (E+)

Stereochemical Aspects of Reactions with Azetidine-3-carboxylate Derivatives

The stereochemical outcome of reactions involving azetidine derivatives is a critical aspect of their synthetic utility, particularly in the context of medicinal chemistry where chirality can have a profound impact on biological activity. The functionalization of azetidine-3-carboxylate derivatives can lead to the formation of new stereocenters, and controlling the stereoselectivity of these reactions is a key challenge.

In strain-release functionalization strategies starting from chiral, non-racemic precursors, the stereochemistry of the starting material can be transferred to the final azetidine product. The stereospecificity of these reactions is often high, allowing for the synthesis of enantioenriched azetidines.

For α-lithiation reactions, the stereochemical outcome of the electrophilic trapping step is influenced by the configuration of the lithiated intermediate. The stereoselectivity of the deprotonation step and the subsequent reaction with an electrophile can be controlled by the choice of chiral auxiliaries or by the inherent stereochemistry of the starting azetidine. The diastereoselectivity of these reactions is often dependent on the nature of the electrophile and the reaction conditions. uni-muenchen.de

For instance, the hydrogenation of prochiral unsaturated azetine-carboxylic acid precursors can be achieved with high diastereoselectivity and enantioselectivity using metal catalysts with chiral ligands. acs.org This approach provides access to a library of functionalized azetidine carboxylic acids with well-defined stereochemistry. acs.org

The stereochemistry of 3-substituted azetidines can be established through various analytical techniques, including nuclear magnetic resonance (NMR) studies, often in conjunction with shift reagents. researchgate.net

The table below summarizes the stereochemical outcomes for the hydrogenation of a model azetine-carboxylic acid, demonstrating the potential for high stereocontrol in the synthesis of substituted azetidine-3-carboxylate derivatives.

Table 1: Asymmetric Hydrogenation of an Azetinyl-Carboxylic Acid Derivative
Substrate Catalyst Ligand Diastereomeric Ratio (d.r.) Enantiomeric Excess (e.e.) Reference
2-phenyl-azetine-4-carboxylic acid [Ru(p-cymene)Cl₂]₂ (R)-Difluorphos >95:5 92% acs.org
2-phenyl-azetine-4-carboxylic acid [Ru(p-cymene)Cl₂]₂ (S)-Xyl-PhanePhos >95:5 94% acs.org

Applications in Advanced Organic Synthesis and Chemical Research

Ethyl 3-methoxyazetidine-3-carboxylate as a Versatile Organic Building Block

Organic building blocks are functionalized molecules that serve as the fundamental components for the modular, bottom-up assembly of more complex molecular structures. sigmaaldrich.com this compound fits this description perfectly, being classified as a heterocyclic building block. bldpharm.com Its utility is rooted in the strained four-membered ring, which can be strategically manipulated or incorporated into larger scaffolds to impart specific conformational constraints and physicochemical properties. The interest in azetidine-containing compounds has spurred the development of new synthetic strategies for their construction and functionalization. researchgate.net

The concept of modular assembly involves the stepwise and controlled connection of building blocks to create complex molecular entities. This compound and related structures are well-suited for this approach. For instance, intermolecular cycloaddition reactions represent a modular method to generate spirocycles where variation of the two coupling partners can be used to access a library of novel compounds. bris.ac.uk This strategy allows chemists to systematically build diverse and structurally complex molecules, such as spirocyclic congeners featuring all-carbon quaternary centers, by leveraging the reactivity of the azetidine (B1206935) scaffold. researchgate.net The ability to use the azetidine core as a foundational unit and append various other fragments in a controlled manner underscores its value in the modular synthesis of sp³-rich heterocycles. bris.ac.uk

Conformationally restricted amino acids are critical components in peptidomimetics and drug design because they help to control the three-dimensional shape of peptides, which is crucial for their biological activity. nih.govnih.gov The rigid structure of the azetidine ring makes it an excellent scaffold for this purpose. Azetidine-3-carboxylic acid, for example, is used as a conformationally constrained analogue of β-proline. mdpi.com By incorporating the azetidine moiety from precursors like this compound, chemists can synthesize novel, non-proteinogenic amino acids. nih.gov These analogues, such as those of phenylalanine, naphthylalanine, and leucine, provide valuable tools for probing peptide-receptor interactions and developing therapeutic agents with enhanced stability and selectivity. rsc.orgnih.gov

Spirocyclic systems, which contain two rings sharing a single atom, are of significant interest in medicinal chemistry due to their unique three-dimensional structures. Azetidine-containing spirocycles are particularly valuable. bris.ac.uk this compound serves as a key precursor for these structures. Various synthetic strategies have been developed to convert functionalized azetidines into spirocyclic frameworks. bris.ac.ukresearchgate.net These methods often leverage the inherent strain of the azetidine ring to drive the desired transformations. bris.ac.uk

Table 1: Synthetic Methods for Azetidine-Containing Spirocycles

Synthetic Method Description Reference
Ring-Closing Metathesis Utilizes catalysts like Grubbs' 1st generation catalyst to promote ring closure from azetidine dienes to form spirocyclic products in high yields. bris.ac.uk
[3+2] Dipolar Cycloaddition An intermolecular reaction that allows for the modular generation of spirocycles by varying the coupling partners, leading to a diverse library of compounds. bris.ac.uk
Electrophile-Induced Spirocyclisation A unique approach involving an electrophile-induced spirocyclisation-desilylation reaction to transform azabicyclo[1.1.0]butane-ketone precursors into a library of new spiro-azetidines. bris.ac.uk

Integration into Natural Product Synthesis (e.g., azetidine-2-carboxylic acid derivatives)

The saturated azetidine motif is found in a select number of natural products. bris.ac.uk A prominent example is L-azetidine-2-carboxylic acid, a non-proteinogenic amino acid found in plants like lily of the valley and sugar beets. mdpi.comwikipedia.org This natural product acts as an analogue of proline and can be mistakenly incorporated into proteins, leading to toxic effects on predators and competing vegetation. wikipedia.org The synthesis of derivatives of such natural products is a key area of research. Versatile building blocks like this compound are instrumental in these synthetic efforts, providing the core azetidine scaffold that can be elaborated to produce complex natural product analogues. nih.gov The ability to construct these strained ring systems efficiently is crucial for accessing these biologically important molecules.

Role in Peptidomimetics and Unnatural Amino Acid Research

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced metabolic stability and oral bioavailability. nih.govnih.gov A primary strategy in creating peptidomimetics is the incorporation of unnatural amino acids (UAAs). nih.govnih.gov UAAs are valuable building blocks in drug discovery, and their use has led to several clinically approved drugs. nih.govmdpi.com

This compound plays a crucial role in this field by serving as a precursor to conformationally constrained amino acid analogues. nih.govmdpi.com As discussed previously, the rigid azetidine ring restricts the conformational freedom of the peptide backbone, which can lock the molecule into a bioactive conformation and prevent degradation by proteases. nih.gov Azetidine carboxylic acids are important scaffolds for obtaining various biologically active heterocyclic compounds and peptides. mdpi.com The synthesis of hybrid peptides containing both α- and β-amino acids, including those derived from azetidine structures, is an important area of research for developing new classes of bioactive agents. mdpi.com

Application as Ligands in Asymmetric Catalysis

The design of new chiral ligands for asymmetric catalysis is a highly active field of research, driven by the demand for enantiomerically pure building blocks for pharmaceuticals and other fine chemicals. beilstein-journals.org Heterocyclic structures are often incorporated into ligands to create a well-defined and rigid coordination environment around a metal center, which is essential for achieving high levels of stereocontrol. Spiro-fused frameworks, in particular, have proven effective in this regard.

While direct application of this compound as a ligand is not extensively documented, its structural motifs are relevant to ligand design. For example, spiro-fused oxazoline ligands have been synthesized and applied in palladium-catalyzed asymmetric allylic alkylation, demonstrating high asymmetric induction (up to 93% enantiomeric excess). beilstein-journals.org The synthesis of such ligands often involves the coupling of heterocyclic building blocks. The rigid, three-dimensional structure provided by the azetidine core makes derivatives of this compound promising candidates for development as new classes of chiral ligands for a variety of asymmetric transformations.

Spectroscopic and Analytical Characterization of Ethyl 3 Methoxyazetidine 3 Carboxylate

Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of Ethyl 3-methoxyazetidine-3-carboxylate would be expected to show distinct signals corresponding to the different types of protons in the molecule. The ethyl group would exhibit a characteristic quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the oxygen and a triplet for the terminal methyl protons (-CH₃). The methoxy (B1213986) group (-OCH₃) would present as a sharp singlet. The protons on the azetidine (B1206935) ring would likely show more complex splitting patterns (doublets or multiplets) due to coupling with each other. The chemical shifts of these protons are influenced by their local electronic environment.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon atoms within the molecule. A distinct signal would be expected for each unique carbon atom. Key resonances would include the carbonyl carbon of the ester group at the most downfield position, followed by the carbons of the azetidine ring, the methoxy carbon, and the carbons of the ethyl group.

Anticipated NMR Data:

Assignment ¹H-NMR (ppm) ¹³C-NMR (ppm)
-CH₂- (Ethyl)Quartet~60-62
-CH₃ (Ethyl)Triplet~14
-OCH₃Singlet~52
Azetidine Ring CH₂Multiplet~45-55
Quaternary C (Azetidine)-~75-80
C=O (Ester)-~170-175

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Infrared Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to display several characteristic absorption bands. A strong, sharp peak around 1735-1750 cm⁻¹ would be indicative of the C=O stretching vibration of the ester functional group. The C-O stretching vibrations of the ester and ether linkages would appear in the region of 1000-1300 cm⁻¹. The C-H stretching vibrations of the alkyl groups would be observed around 2850-3000 cm⁻¹. The presence of the azetidine ring might also give rise to specific N-H bending and C-N stretching vibrations, although the latter can be weak and fall within the fingerprint region.

Expected FT-IR Absorption Bands:

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
Ester C=OStretch1735 - 1750
C-O (Ester & Ether)Stretch1000 - 1300
C-H (Alkyl)Stretch2850 - 3000
N-H (Azetidine)Bend~1500-1650
C-N (Azetidine)Stretch~1000-1250

Mass Spectrometry (e.g., FAB-MS, High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₇H₁₃NO₃). Fragmentation patterns observed in the mass spectrum would offer further structural information. Expected fragmentation could involve the loss of the ethoxy group (-OC₂H₅) from the ester, the loss of the methoxy group (-OCH₃), or cleavage of the azetidine ring.

Elemental Analysis (C,H,N) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₇H₁₃NO₃) to verify the elemental composition of the synthesized compound.

Theoretical Elemental Composition:

Element Percentage
Carbon (C)52.82%
Hydrogen (H)8.23%
Nitrogen (N)8.80%
Oxygen (O)30.15%

Chromatographic Methods for Purity Assessment (e.g., Thin-Layer Chromatography, Flash Column Chromatography)mdpi.com

Chromatographic techniques are essential for assessing the purity of a compound and for its purification. mdpi.com

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. A single spot on the TLC plate under various solvent systems would suggest a high degree of purity.

Flash Column Chromatography: This technique is a common method for the purification of organic compounds. By selecting an appropriate solvent system (eluent), this compound can be separated from any unreacted starting materials or byproducts, yielding a pure sample for further analysis. The purity of the collected fractions would typically be confirmed by TLC.

Computational and Theoretical Investigations of Ethyl 3 Methoxyazetidine 3 Carboxylate

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling could be used to elucidate the mechanisms of reactions involving Ethyl 3-methoxyazetidine-3-carboxylate. By mapping the potential energy surface of a reaction, transition states can be identified, and activation energies can be calculated. This would help in understanding the step-by-step process of its formation or its subsequent reactions.

Prediction of Reactivity and Regioselectivity in Azetidine (B1206935) Synthesis

Theoretical models are instrumental in predicting the reactivity and regioselectivity in the synthesis of substituted azetidines. By analyzing the electron distribution and steric factors of the precursors, computational methods can predict the most likely outcome of a synthetic route, which is crucial for designing efficient syntheses.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations would be used to explore the conformational landscape of this compound. These simulations model the movement of atoms over time, providing a detailed picture of the molecule's flexibility and preferred three-dimensional structures in different environments (e.g., in a solvent).

Structure-Reactivity Relationship (SAR) Studies through Computational Approaches

Computational approaches are valuable for conducting structure-activity relationship (SAR) studies. By systematically modifying the structure of this compound in silico and calculating relevant electronic or steric descriptors, it would be possible to build a model that correlates these properties with the molecule's reactivity or potential biological activity.

Table of Compounds Mentioned

Compound Name

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes for Methoxyazetidine Carboxylates

Key areas for development include:

Catalytic [2+2] Cycloadditions: The aza Paternò-Büchi reaction, particularly visible-light-mediated variants, represents a direct and powerful method for constructing the azetidine (B1206935) ring. researchgate.netspringernature.comresearchgate.net Future work could focus on developing catalysts that enable the direct cycloaddition of imines with appropriately substituted alkenes to form the 3-methoxyazetidine-3-carboxylate core in a single, atom-economical step. Research into photocatalysts that can activate a wider range of precursors under mild conditions is particularly promising. rsc.orgresearchgate.net

C-H Activation and Functionalization: Palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a potent strategy for synthesizing functionalized azetidines. rsc.org Applying this methodology to precursors of methoxyazetidine carboxylates could provide a more direct and efficient synthetic pathway. Future investigations should explore the use of more abundant and less toxic metal catalysts to enhance the sustainability of these transformations.

Flow Chemistry and Process Optimization: Implementing continuous flow technologies for the synthesis of methoxyazetidine carboxylates could offer significant advantages in terms of safety, scalability, and reproducibility. The precise control over reaction parameters afforded by flow reactors can lead to higher yields and purities while minimizing waste.

A comparative look at potential synthetic strategies is presented below.

Synthetic StrategyPotential AdvantagesKey Research Challenges
Visible-Light Photocatalysis Mild reaction conditions, high functional group tolerance, access to unprotected azetidines. researchgate.netresearchgate.netSubstrate scope limitations, development of efficient catalysts for specific precursors. rsc.org
Palladium-Catalyzed C-H Amination High regioselectivity, direct formation of the azetidine ring. rsc.orgCatalyst cost and toxicity, requirement for directing groups.
Ring Contraction of Pyrrolidinones Utilizes readily available starting materials. rsc.orgOften requires harsh conditions, potential for side reactions.

Exploration of New Reactivity Modes for Targeted Functionalization

The reactivity of the azetidine ring is largely governed by its significant ring strain, which facilitates unique chemical transformations. rsc.orgrsc.org Exploring new reactivity modes for ethyl 3-methoxyazetidine-3-carboxylate will enable the synthesis of diverse derivatives with tailored properties for various applications.

Future research should investigate:

Strain-Release Functionalization: The inherent ring strain of azetidines can be harnessed to drive reactions that would otherwise be unfavorable. rsc.org Research into selective ring-opening reactions with various nucleophiles could provide access to a wide array of acyclic compounds containing a quaternary carbon center.

Direct C-H Functionalization: Recent advances have demonstrated the feasibility of direct C(sp³)–H functionalization of the azetidine ring, allowing for the introduction of aryl or alkyl groups. rsc.org Applying these methods to this compound would allow for late-stage modification of the scaffold, which is highly valuable in drug discovery programs.

Metalated Azetidines: The generation of organometallic intermediates, such as α-lithiated or α-boryl azetidines, opens up a plethora of possibilities for subsequent functionalization. rsc.org Developing stable metalated intermediates of this compound could enable precise and stereocontrolled introduction of various substituents.

Reactivity ModePotential OutcomeResearch Focus
Ring-Opening Reactions Synthesis of complex acyclic amines.Development of chemo- and regioselective catalysts.
Direct C-H Functionalization Late-stage diversification of the azetidine core. rsc.orgOvercoming challenges in selectivity and reactivity.
Metalated Intermediates Stereocontrolled introduction of functional groups. rsc.orgGeneration and stabilization of reactive intermediates.

Advancements in Stereocontrolled Synthesis of Complex Azetidine Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the stereocontrolled synthesis of complex azetidine derivatives is of paramount importance. nih.govnih.gov While some strategies exist, there is a continuous need for more versatile and efficient approaches.

Future research directions include:

Asymmetric Catalysis: The use of chiral catalysts in reactions such as [2+2] cycloadditions or C-H functionalization can provide enantiomerically enriched azetidine products. The development of new chiral ligands and catalysts tailored for azetidine synthesis is a key area for future exploration.

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries attached to the starting materials can effectively control the stereochemical outcome of cyclization reactions. rsc.org Research into readily available and easily removable chiral auxiliaries would enhance the practicality of this approach.

Diastereoselective Functionalization: For azetidine rings that already contain stereocenters, the diastereoselective introduction of new substituents is crucial. rsc.org For instance, the α-alkylation of N-borane-azetidine-2-carboxylic acid ester complexes has been shown to proceed with high diastereoselectivity. rsc.org Exploring similar strategies for this compound could lead to the synthesis of complex, stereochemically defined molecules.

The synthesis of the four stereoisomers of azetidine-2,3-dicarboxylic acid highlights the importance of stereocontrol, as each isomer exhibits distinct biological activity at NMDA receptors. nih.govnih.gov This underscores the need for robust stereocontrolled synthetic methods for creating libraries of complex azetidine derivatives for biological screening.

Expanding Applications in Material Science and Supramolecular Chemistry

The rigid, three-dimensional structure of the azetidine ring makes it an attractive building block for applications beyond medicinal chemistry, particularly in material science and supramolecular chemistry. enamine.net

Potential future applications to be explored:

Polymers and Copolymers: Azetidines can undergo ring-opening polymerization to form polyamines, which have applications as coatings, CO2 capture materials, and non-viral gene transfection agents. utwente.nl Investigating the polymerization of functionalized methoxyazetidine carboxylates could lead to new polymers with unique thermal, mechanical, and chemical properties.

Energetic Materials: The high ring strain of azetidines makes them promising scaffolds for energetic materials. chemrxiv.orgresearchgate.net The introduction of nitro or other energetic functionalities onto the this compound core could yield novel materials with high densities and detonation performance. chemrxiv.org

Supramolecular Assemblies: The well-defined geometry of the azetidine ring can be exploited in the design of supramolecular structures. The nitrogen atom can act as a hydrogen bond acceptor, while other substituents can be designed to participate in various non-covalent interactions. This could lead to the development of new sensors, molecular cages, and other complex architectures.

Metal-Organic Frameworks (MOFs): Azetidine-containing ligands could be used to construct novel MOFs. The coordination of the azetidine nitrogen or other functional groups to metal centers could result in frameworks with unique pore structures and properties, suitable for applications in gas storage, separation, and catalysis. frontiersin.org

The continued exploration of this compound and its derivatives holds immense potential. Advances in synthetic methodology, a deeper understanding of its reactivity, and the exploration of its utility in new scientific domains will undoubtedly lead to exciting discoveries and innovations.

Q & A

Q. What are the common synthetic routes for Ethyl 3-methoxyazetidine-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or esterification of azetidine precursors. For example, ethyl aroylacetates (e.g., ethyl benzoylacetate) are synthesized using aroyl chlorides and ethyl acetoacetate under basic conditions, with yields optimized by controlling stoichiometry and temperature (60–80°C) . For azetidine derivatives, cyclization of β-amino alcohols with carbonyl compounds (e.g., ethyl chloroformate) in anhydrous solvents (e.g., THF) is a key step. Catalytic methods, such as using trimethylamine as a base, improve reaction efficiency. Table 1 : Comparison of synthetic methods
MethodCatalystSolventYield (%)Reference
Nucleophilic substitutionTEATHF65–75
EsterificationH₂SO₄EtOH50–60

Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR : 1^1H NMR identifies methoxy (δ 3.2–3.5 ppm) and ester carbonyl (δ 4.1–4.3 ppm) groups. 13^13C NMR confirms the azetidine ring (C=O at ~170 ppm) and quaternary carbons .
  • X-ray Crystallography : Asymmetric unit parameters (e.g., triclinic crystal system, space group P1P\overline{1}) and hydrogen-bonding networks (O–H···O interactions) resolve spatial arrangements, as demonstrated in structurally similar ethyl 5,6-dihydroxybenzofuran-3-carboxylate .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 188.1) and fragmentation patterns.

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved during structural elucidation?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. For example, methoxy group chemical shifts vary with solvent polarity. To resolve this:
  • Perform variable-temperature NMR to detect dynamic processes (e.g., ring puckering in azetidine).
  • Use DFT calculations (e.g., B3LYP/6-31G*) to predict optimized geometries and compare with experimental data .
  • Cross-validate with X-ray crystallography, as seen in ethyl 5,6-dihydroxybenzofuran-3-carboxylate, where bond lengths (C–O: 1.36–1.43 Å) confirmed resonance stabilization .

Q. What experimental design considerations are critical when studying the reactivity of this compound under varying catalytic conditions?

  • Methodological Answer :
  • Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) enhance cross-coupling reactions, while Lewis acids (e.g., BF₃·Et₂O) stabilize electrophilic intermediates.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions, while nonpolar solvents (toluene) reduce side reactions .
  • Kinetic Control : Use low temperatures (0–5°C) to favor kinetic products (e.g., mono-substitution over di-substitution).
  • Statistical Design : Apply factorial designs (e.g., 2³) to optimize parameters like catalyst loading, temperature, and solvent ratio, as demonstrated in microsphere formulation studies .

Q. How does the electronic environment of the azetidine ring influence the compound’s biological activity in medicinal chemistry applications?

  • Methodological Answer : The electron-withdrawing methoxy and ester groups reduce azetidine’s basicity, altering binding affinity to biological targets (e.g., enzymes).
  • Docking Studies : Use software (AutoDock Vina) to simulate interactions with receptors (e.g., kinases), correlating substituent effects (e.g., trifluoromethyl in quinoxaline derivatives) with inhibitory potency .
  • SAR Analysis : Compare analogs (e.g., ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate) to identify critical substituents for activity .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields for this compound?

  • Methodological Answer : Yield discrepancies may stem from purification methods or side reactions. Solutions include:
  • Chromatography Optimization : Use gradient elution (hexane/EtOAc) to separate byproducts.
  • In Situ Monitoring : Employ techniques like FTIR or LC-MS to track reaction progress .
  • Replication : Reproduce conditions from literature (e.g., stoichiometry in ethyl benzoylacetate synthesis ) to identify variables affecting reproducibility.

Methodological Best Practices

Q. What protocols ensure accurate quantification of this compound in complex mixtures?

  • Methodological Answer :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30). Calibrate with pure standards.
  • GC-MS : Derivatize non-volatile esters (e.g., silylation) to enhance volatility.
  • Internal Standards : Add deuterated analogs (e.g., d₃-ethyl ester) to correct for matrix effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.